Cas no 1006353-04-3 (ethyl 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate)
ethyl 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate
- ethyl 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate
- ETHYL 2-{[4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETATE
- CS-0299178
- Ethyl2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate
- ethyl 2-{[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate
- ethyl 2-{[4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate
- 1006353-04-3
- EN300-230962
- ethyl {[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate
- ETHYL {[4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRIMIDIN-2-YL]THIO}ACETATE
- STK351211
- ethyl 2-[4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate
- AKOS000313620
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- MDL: MFCD08556277
- Inchi: 1S/C14H18N4O2S/c1-5-20-12(19)8-21-14-15-7-6-11(16-14)13-9(2)17-18(4)10(13)3/h6-7H,5,8H2,1-4H3
- InChI Key: DIOPZJMVGLWGGE-UHFFFAOYSA-N
- SMILES: S(CC(=O)OCC)C1=NC=CC(C2C(C)=NN(C)C=2C)=N1
Computed Properties
- Exact Mass: 306.11504700Da
- Monoisotopic Mass: 306.11504700Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 95.2Ų
ethyl 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM483600-1g |
Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate |
1006353-04-3 | 97% | 1g |
$235 | 2023-02-03 | |
| Chemenu | CM483600-5g |
Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate |
1006353-04-3 | 97% | 5g |
$696 | 2023-02-03 | |
| Enamine | EN300-230962-0.05g |
ethyl 2-{[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006353-04-3 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
| Enamine | EN300-230962-0.1g |
ethyl 2-{[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006353-04-3 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-230962-0.25g |
ethyl 2-{[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006353-04-3 | 95% | 0.25g |
$188.0 | 2024-06-20 | |
| Enamine | EN300-230962-0.5g |
ethyl 2-{[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006353-04-3 | 95% | 0.5g |
$353.0 | 2024-06-20 | |
| Enamine | EN300-230962-1.0g |
ethyl 2-{[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006353-04-3 | 95% | 1.0g |
$470.0 | 2024-06-20 | |
| Enamine | EN300-230962-2.5g |
ethyl 2-{[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006353-04-3 | 95% | 2.5g |
$923.0 | 2024-06-20 | |
| Enamine | EN300-230962-5.0g |
ethyl 2-{[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006353-04-3 | 95% | 5.0g |
$1364.0 | 2024-06-20 | |
| Enamine | EN300-230962-10.0g |
ethyl 2-{[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006353-04-3 | 95% | 10.0g |
$2024.0 | 2024-06-20 |
ethyl 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate Suppliers
ethyl 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on ethyl 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate
Ethyl 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate: A Comprehensive Overview
Ethyl 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate is a compound with the CAS number 1006353-04-3, which has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is characterized by its complex molecular architecture, which includes a pyrimidine ring system substituted with a trimethylpyrazole group and an ethoxyacetyl sulfanyl group. The combination of these functional groups makes it a promising candidate for various research and industrial applications.
Recent studies have highlighted the importance of sulfanyl acetates in organic synthesis, particularly in the development of bioactive molecules. Ethyl 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate has been explored for its potential as an intermediate in the synthesis of novel pharmaceutical agents. Its pyrimidine core is known to exhibit significant biological activity, making it a valuable component in drug discovery programs targeting various diseases.
The molecular structure of this compound is notable for its sulfur-containing sulfanyl group, which can participate in critical interactions within biological systems. The ethoxyacetyl substituent further enhances the compound's versatility, allowing for modifications that could improve its pharmacokinetic properties. Researchers have also investigated the influence of the trimethylpyrazole moiety on the compound's stability and reactivity, revealing its role in modulating electronic effects within the molecule.
One of the most exciting developments involving this compound is its application in medicinal chemistry. Scientists have reported that ethyl 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases. This finding underscores its potential as a lead compound for developing treatments targeting conditions such as Alzheimer's disease or Parkinson's disease.
In addition to its biological applications, this compound has also been studied for its role in organic synthesis reactions. Its sulfur atom serves as a nucleophilic site, enabling it to participate in various coupling reactions that are essential for building complex molecules. Researchers have demonstrated that ethyl 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-y lsulfanyl}acetate can be effectively utilized in cross-coupling reactions under mild conditions, making it a valuable reagent in modern synthetic chemistry.
Furthermore, the unique combination of functional groups in this compound has led to investigations into its use as a building block for constructing heterocyclic frameworks. The pyrimidine ring system is particularly appealing due to its prevalence in natural products and bioactive compounds. By leveraging the reactivity of the sulfanyl acetate group and the electron-withdrawing effects of the trimethylpyrazole substituent, chemists have successfully synthesized a variety of novel compounds with enhanced biological profiles.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of ethyl 2-{4-(1,3,5-trimethyl -1H-pyrazol -4 - yl ) pyrimidin - 2 - ylsulfanyl } acetate . Quantum mechanical calculations have revealed that the molecule's electronic distribution significantly influences its ability to engage in π-interactions and hydrogen bonding networks—key factors that contribute to its bioactivity.
In conclusion, ethyl 2-{4-(1 , 3 , 5 - trimethyl - 1 H - pyrazol - 4 - yl ) pyrimidin - 2 - ylsulfanyl } acetate stands out as a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique molecular architecture and promising biological profile make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and organic synthesis.
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